N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide
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Overview
Description
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound belongs to the benzothiazole family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide typically involves the reaction of 4,7-dichloro-1,3-benzothiazole with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The purification process may involve crystallization or other large-scale separation techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial topoisomerases, leading to its antimicrobial activity. In cancer cells, it may interfere with cell division and induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide
- 4-acetyl-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide
- N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Uniqueness
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 3-position enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c1-21-9-4-2-3-8(7-9)14(20)19-15-18-12-10(16)5-6-11(17)13(12)22-15/h2-7H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIZUHJZPZPEKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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